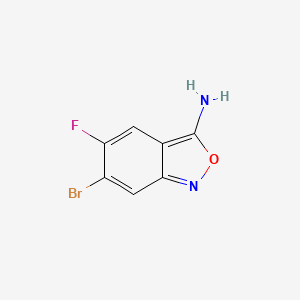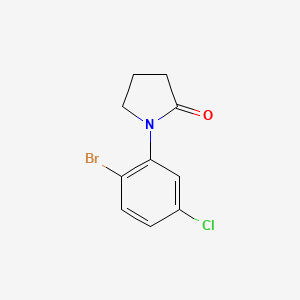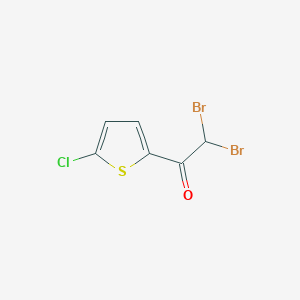
2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is an organic compound that belongs to the class of halogenated ketones. It features a thiophene ring substituted with chlorine and bromine atoms, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone typically involves the bromination of 1-(5-chloro-2-thienyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thiophene ring provides stability and aromaticity, facilitating its use in different chemical transformations.
Comparison with Similar Compounds
- 2,2-Dibromo-1-(4-chloro-2-thienyl)ethanone
- 2,2-Dibromo-1-(5-chloro-2-methyl-thiophen-3-yl)ethanone
Uniqueness: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized synthetic routes and research applications.
Properties
Molecular Formula |
C6H3Br2ClOS |
|---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br2ClOS/c7-6(8)5(10)3-1-2-4(9)11-3/h1-2,6H |
InChI Key |
YJTOUEWCGBSXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


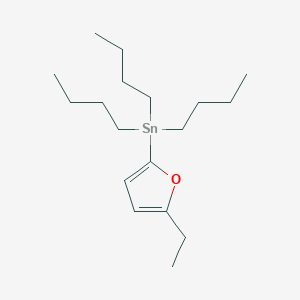
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)


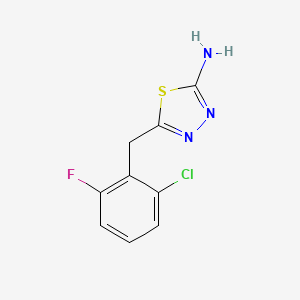


![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

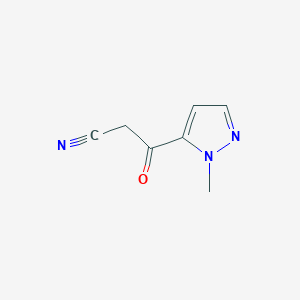
![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)
